(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one
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Overview
Description
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one is an organic compound characterized by the presence of trifluoromethyl and imino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one typically involves the reaction of 2,2-dimethyl-3-oxopentanoic acid with 2-methylphenylamine in the presence of trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imino group can form hydrogen bonds with specific amino acid residues, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
- (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-chlorophenyl)imino]hexan-3-one
- (5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-fluorophenyl)imino]hexan-3-one
Uniqueness
(5E)-6,6,6-Trifluoro-2,2-dimethyl-5-[(2-methylphenyl)imino]hexan-3-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to similar compounds.
Properties
CAS No. |
919997-39-0 |
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Molecular Formula |
C15H18F3NO |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
6,6,6-trifluoro-2,2-dimethyl-5-(2-methylphenyl)iminohexan-3-one |
InChI |
InChI=1S/C15H18F3NO/c1-10-7-5-6-8-11(10)19-12(15(16,17)18)9-13(20)14(2,3)4/h5-8H,9H2,1-4H3 |
InChI Key |
KYNUVZLZJBEBEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C(CC(=O)C(C)(C)C)C(F)(F)F |
Origin of Product |
United States |
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